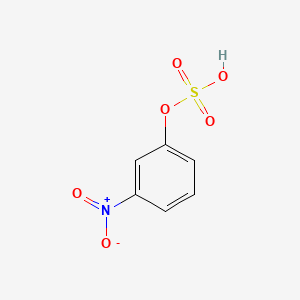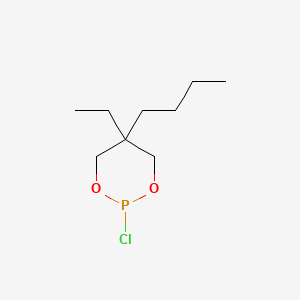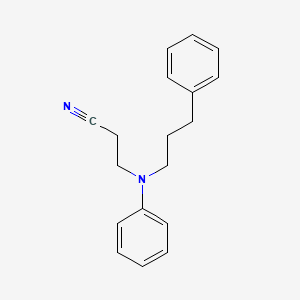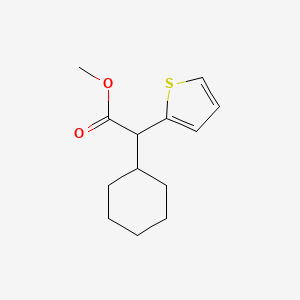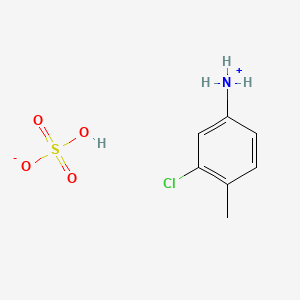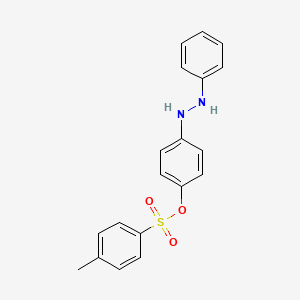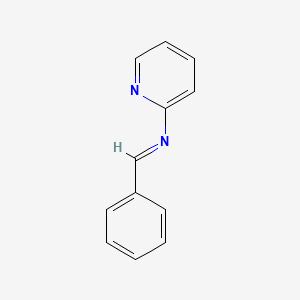
N-(Phenylmethylene)-2-pyridinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Phenylmethylene)-2-pyridinamine is an organic compound that belongs to the class of imines It is characterized by the presence of a phenylmethylene group attached to a pyridinamine structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(Phenylmethylene)-2-pyridinamine typically involves the condensation reaction between an aldehyde (such as benzaldehyde) and a primary amine (such as 2-aminopyridine). The reaction is usually carried out in the presence of a dehydrating agent to facilitate the removal of water and drive the reaction to completion. Common dehydrating agents include molecular sieves or anhydrous magnesium sulfate. The reaction can be represented as follows:
Benzaldehyde+2-Aminopyridine→this compound+Water
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of microwave irradiation has been explored to accelerate the reaction rate and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: N-(Phenylmethylene)-2-pyridinamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The phenylmethylene group can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like bromine or nitric acid are employed under controlled conditions.
Major Products:
Oxidation: Oximes or nitriles.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
N-(Phenylmethylene)-2-pyridinamine has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and coordination complexes.
Mécanisme D'action
The mechanism of action of N-(Phenylmethylene)-2-pyridinamine involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of DNA-topoisomerase I, preventing the enzyme from performing its function in DNA replication and transcription. This inhibition can lead to the suppression of cancer cell proliferation .
Comparaison Avec Des Composés Similaires
- N-(Phenylmethylene)-2-aminopyridine
- N-(Phenylmethylene)-3-aminopyridine
- N-(Phenylmethylene)-4-aminopyridine
Comparison: N-(Phenylmethylene)-2-pyridinamine is unique due to its specific substitution pattern on the pyridine ring, which influences its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for targeted research and applications .
Propriétés
Numéro CAS |
1883-96-1 |
|---|---|
Formule moléculaire |
C12H10N2 |
Poids moléculaire |
182.22 g/mol |
Nom IUPAC |
(E)-1-phenyl-N-pyridin-2-ylmethanimine |
InChI |
InChI=1S/C12H10N2/c1-2-6-11(7-3-1)10-14-12-8-4-5-9-13-12/h1-10H/b14-10+ |
Clé InChI |
GFPQOWWUXFPGPU-GXDHUFHOSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=N/C2=CC=CC=N2 |
SMILES canonique |
C1=CC=C(C=C1)C=NC2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


